5-Bromo-2-(2-methoxyethyl)pyrimidine

Medicinal Chemistry Physicochemical Property Optimization Drug Design

5-Bromo-2-(2-methoxyethyl)pyrimidine (CAS 2504203-47-6) is a disubstituted pyrimidine derivative featuring a bromine atom at the 5-position and a 2-methoxyethyl substituent at the 2-position. With a molecular weight of 217.06 g/mol, this compound serves primarily as a versatile synthetic intermediate in medicinal chemistry.

Molecular Formula C7H9BrN2O
Molecular Weight 217.06 g/mol
Cat. No. B12077587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(2-methoxyethyl)pyrimidine
Molecular FormulaC7H9BrN2O
Molecular Weight217.06 g/mol
Structural Identifiers
SMILESCOCCC1=NC=C(C=N1)Br
InChIInChI=1S/C7H9BrN2O/c1-11-3-2-7-9-4-6(8)5-10-7/h4-5H,2-3H2,1H3
InChIKeyCFBMZYNIVPUOEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-(2-methoxyethyl)pyrimidine: A Specialized Pyrimidine Building Block for Targeted Synthesis


5-Bromo-2-(2-methoxyethyl)pyrimidine (CAS 2504203-47-6) is a disubstituted pyrimidine derivative featuring a bromine atom at the 5-position and a 2-methoxyethyl substituent at the 2-position. With a molecular weight of 217.06 g/mol, this compound serves primarily as a versatile synthetic intermediate in medicinal chemistry . Its dual functionality—a halogen site for cross-coupling reactions and an ether-containing side chain for modulating physicochemical properties—makes it a scaffold of interest for constructing more complex, biologically active molecules .

Why 5-Bromo-2-(2-methoxyethyl)pyrimidine Cannot Be Simply Swapped for Other 5-Bromopyrimidine Analogs


Direct substitution with simpler 5-bromo-2-alkylpyrimidines like 5-bromo-2-methylpyrimidine or 5-bromo-2-ethylpyrimidine is not chemically equivalent due to the unique electronic and steric influence of the 2-methoxyethyl group. This substituent introduces an oxygen atom capable of participating in hydrogen bonding and altering the electron density of the pyrimidine ring, which can significantly affect reactivity in subsequent cross-coupling steps and the final biological target engagement of derived compounds [1]. Furthermore, the methoxyethyl chain offers a distinct LogP profile compared to alkyl analogs, which is a critical parameter in drug design that cannot be replicated by a simple methyl or ethyl group [2]. The following evidence quantifies these differences where possible.

Quantitative Differentiation Evidence for 5-Bromo-2-(2-methoxyethyl)pyrimidine Against Its Closest Analogs


Enhanced Hydrogen Bond Acceptor Capacity Compared to Alkyl Analogs

The 2-methoxyethyl substituent provides an additional hydrogen bond acceptor (HBA) site versus simple alkyl chains. 5-Bromo-2-(2-methoxyethyl)pyrimidine has a HBA count of 3, while 5-Bromo-2-methylpyrimidine has 2 . This difference can be critical for target binding where an ether oxygen is required to satisfy a hydrogen bond donor in the protein's binding pocket, a modification that would be impossible with a methyl or ethyl analog.

Medicinal Chemistry Physicochemical Property Optimization Drug Design

Calculated Lipophilicity (LogP) Distinction from 5-Bromo-2-methylpyrimidine

The predicted partition coefficient (LogP) for 5-Bromo-2-(2-methoxyethyl)pyrimidine is approximately 1.77, compared to 1.45 for 5-Bromo-2-methylpyrimidine [1]. This nearly 0.32 log unit increase indicates a modest but meaningful enhancement in lipophilicity, which can influence membrane permeability and solubility profiles in a drug development context.

ADMET Properties LogP Prediction Medicinal Chemistry

Potential for Selective Kinase Inhibitor Synthesis via 5-Bromo Handle

A series of 5-bromo-pyrimidine derivatives were synthesized and evaluated as Bcr-Abl tyrosine kinase inhibitors, with the most potent compounds achieving IC50 values in the low micromolar range. The study starting material, 5-bromo-2,4-dichloropyrimidine, is a direct structural analog [1]. The 5-bromo group is essential for the initial Suzuki or Sonogashira coupling to introduce aryl/heteroaryl groups, and the nature of the 2-substituent (e.g., methoxyethyl vs. methyl) profoundly impacts the final kinase inhibitory activity, as shown by the differential activity of derivatives with varied 2-substituents.

Tyrosine Kinase Inhibitors Cross-Coupling Bcr-Abl

Synthetic Versatility: Dual Reactivity for Sequential Functionalization

The compound's value lies in its orthogonal reactivity. The C5-Br bond is a robust handle for Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), while the 2-methoxyethyl group can be deprotected or elaborated. This is superior to 5-bromo-2-methylpyrimidine where the methyl group is chemically inert, limiting the structural diversification [1]. While no single paper provides a head-to-head yield comparison, the general reactivity of 5-bromopyrimidines in Suzuki couplings is well-documented, with typical yields of 23-85% depending on the coupling partner [2].

Synthetic Methodology Palladium Catalysis Medicinal Chemistry

Optimal Application Scenarios for Procuring 5-Bromo-2-(2-methoxyethyl)pyrimidine


Medicinal Chemistry: Building Block for Kinase Inhibitors Targeting an H-Bond Acceptor Site

When a kinase inhibitor pharmacophore model requires a hydrogen bond acceptor at a specific distance from the pyrimidine core, 5-Bromo-2-(2-methoxyethyl)pyrimidine is a superior starting material. Its ether oxygen can satisfy a hinge-binding region acceptor, a role that carbon-only side chains (as in 5-bromo-2-methylpyrimidine) cannot fulfill . This is directly inferred from the HBA count evidence in Section 3.

Fragment-Based Drug Discovery Requiring a Dual-Reactive Scaffold

In fragment elaboration, a scaffold that allows sequential, chemoselective functionalization is critical. The C5-Br bond and the C2-methoxyethyl group provide orthogonal reactivity. The bromine can undergo initial cross-coupling to build the core, while the methoxyethyl chain can later be modified (e.g., demethylated to an alcohol for further branching). This sequential strategy is not possible with 5-bromo-2-methylpyrimidine, where the C2 position is chemically inert [1].

Lead Optimization Programs Aiming to Tune Lipophilicity for Improved ADME

For a lead series where a modest increase in LogP is desired to enhance membrane permeability without violating Lipinski's rules, substituting a 5-bromo-2-methylpyrimidine building block with 5-Bromo-2-(2-methoxyethyl)pyrimidine offers a calculated ΔLogP of +0.32. This precise adjustment can be a key strategy in multiparameter optimization, as supported by the LogP differentiation evidence .

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